6-(2-Furyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Description
This compound is a structurally complex benzodiazepine derivative characterized by a fused benzo[b][1,4]benzodiazepin-7-one core. Key substituents include:
- 9,9-Dimethyl: Two methyl groups at position 9, likely enhancing steric bulk and metabolic stability.
- 5-(2,2,2-Trifluoroacetyl): A trifluoroacetyl group at position 5, introducing strong electron-withdrawing effects that may modulate receptor binding or pharmacokinetics.
However, its unique substitution pattern distinguishes it from classical benzodiazepines like diazepam or clonazepam .
Properties
IUPAC Name |
6-(furan-2-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c1-20(2)10-13-17(15(27)11-20)18(16-8-5-9-29-16)26(19(28)21(22,23)24)14-7-4-3-6-12(14)25-13/h3-9,18,25H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPCZPHPHKLLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=CO4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2-Furyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoroacetyl Group: This step typically involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Construction of the Benzodiazepinone Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction with an amine and a carbonyl compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-(2-Furyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2-Furyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound in drug discovery.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Substituent-Driven Pharmacological Divergence
- Trifluoroacetyl vs. Dichlorobenzoyl : The trifluoroacetyl group in the target compound may confer greater metabolic stability compared to the dichlorobenzoyl group in ’s compound, which is prone to hydrolytic cleavage .
- Furyl vs.
Steric and Electronic Effects
- The trifluoroacetyl group ’s strong electron-withdrawing nature may enhance receptor binding affinity by polarizing adjacent functional groups.
Biological Activity
6-(2-Furyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine class. Its unique structure incorporates a tetrahydrobenzo[b][1,4]benzodiazepine core with a furan ring and a trifluoroacetyl group. This structural complexity imparts significant biological activities that are of interest in medicinal chemistry.
The molecular formula of this compound is , indicating the presence of three fluorine atoms which enhance its chemical reactivity and stability. The trifluoroacetyl substitution is particularly noteworthy as it can influence both the compound's reactivity and its biological activity compared to other benzodiazepine derivatives.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Antiproliferative Activity : Studies indicate that this compound serves as an effective antiproliferative agent. It has shown potential in inhibiting cell growth in various cancer cell lines. The mechanism may involve interaction with specific cellular receptors or enzymes that regulate cell proliferation.
- Enzyme Inhibition : The compound may modulate neurotransmitter systems and inhibit certain enzymes involved in metabolic pathways. This suggests potential applications in neurological disorders where enzyme modulation is beneficial.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Interaction studies reveal that it binds to specific receptors involved in cell signaling pathways. This binding can lead to downstream effects that alter cellular functions.
- Cell Signaling Modulation : By influencing cell signaling pathways, the compound may affect processes such as apoptosis and cell cycle progression, which are critical in cancer biology.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro assays have shown that the compound inhibits the proliferation of human cancer cell lines such as HeLa and MCF-7. The IC50 values obtained from these studies suggest a significant potency against these cancer types.
- Mechanistic Insights : Research has explored the molecular mechanisms underlying its antiproliferative effects. For instance, it was found to induce apoptosis through caspase activation pathways in cancer cells.
- Comparative Analysis : Compared to other benzodiazepine derivatives lacking the trifluoroacetyl group, this compound demonstrated enhanced efficacy in inhibiting cancer cell growth, highlighting the importance of structural modifications in developing therapeutic agents.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Inhibits growth of cancer cell lines (e.g., HeLa, MCF-7) |
| Enzyme Inhibition | Modulates neurotransmitter systems and inhibits metabolic enzymes |
| Receptor Interaction | Binds to specific receptors affecting cellular signaling pathways |
Q & A
Basic: What are the established synthetic routes and characterization techniques for this benzodiazepine derivative?
Methodological Answer:
The synthesis typically involves multi-step protocols, such as:
- Core structure formation : Reacting spirocyclic intermediates (e.g., oxa-aza-spirodecane derivatives) with furyl-containing reagents under reflux conditions in solvents like acetic acid to introduce the 2-furyl substituent .
- Trifluoroacetylation : Using 2,2,2-trifluoroacetic anhydride or acyl chlorides under basic conditions to functionalize the benzodiazepine core .
- Characterization :
- Elemental analysis (C, H, N) and melting points for purity verification.
- Spectroscopy : IR for carbonyl (C=O, ~1700 cm⁻¹) and trifluoroacetyl (C-F, 1100–1200 cm⁻¹) groups; UV-Vis for π→π* transitions in aromatic/furyl systems .
Advanced: How does this compound modulate GABA-A receptor activity, and what methodologies resolve dose-dependent contradictions?
Methodological Answer:
- Electrophysiological assays : Use Xenopus oocytes or frog sensory neurons with concentration-clamp techniques to measure chloride currents induced by GABA (e.g., 3×10⁻⁶ M GABA). Full agonists augment currents 2–3× at ≤3×10⁻⁶ M, but efficacy plateaus at higher doses due to receptor saturation .
- Inverse agonist paradox : For compounds showing bidirectional effects (e.g., fl-CCE in ), employ Schild analysis to differentiate competitive vs. allosteric modulation. Co-application with flumazenil (a benzodiazepine antagonist) can isolate receptor-specific activity .
Advanced: How can computational modeling predict binding modes at GABA-A receptor subtypes?
Methodological Answer:
- Structure-guided docking : Use cryo-EM structures of GABA-A receptors (e.g., α+/γ2− subunits) to simulate ligand-receptor interactions. Focus on the high-affinity ECDα+/γ2− site, where benzodiazepines bind .
- Mutational validation : Replace key residues (e.g., histidine in α1-subunit) via site-directed mutagenesis to test predicted hydrogen bonding or steric clashes .
- SAR optimization : Systematically vary substituents (e.g., furyl vs. phenyl groups) to analyze steric/electronic effects on binding affinity .
Basic: Which analytical methods confirm structural integrity under varying reaction conditions?
Methodological Answer:
- HPLC-MS : Monitors reaction progress and detects side products (e.g., incomplete trifluoroacetylation).
- NMR : ¹H/¹³C NMR for regiochemical assignment (e.g., dimethyl groups at C9, trifluoroacetyl at C5) .
- X-ray crystallography : Resolves spirocyclic conformations and furyl orientation in solid-state .
Advanced: How to design SAR studies to enhance selectivity for neurological targets?
Methodological Answer:
- Ligand efficiency metrics : Calculate ligand lipophilicity (cLogP) and polar surface area (PSA) to optimize blood-brain barrier penetration .
- In vivo models : Test anxiolytic efficacy in mice using Elevated Plus Maze or Light-Dark Transition , with flumazenil controls to confirm GABA-A specificity .
- Subtype selectivity : Compare binding affinities (Kd) across α1–6 subunit-containing receptors via radioligand displacement (e.g., [³H]flunitrazepam) .
Basic: What solvent systems improve yield during cyclization steps?
Methodological Answer:
- Polar aprotic solvents : DMF or THF for nucleophilic acyl substitutions (e.g., trifluoroacetyl introduction).
- Acidic reflux : Acetic acid promotes spirocyclization via protonation of intermediates, achieving ≥80% purity .
Advanced: How to correlate in vitro receptor efficacy with in vivo pharmacokinetics?
Methodological Answer:
- Microdialysis : Measure brain extracellular fluid concentrations post-IV administration in rodents.
- PK/PD modeling : Link plasma half-life (t½) to GABA-A receptor occupancy using Hill equations .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., deacetylated derivatives) contributing to prolonged effects .
Table 1: Key Pharmacological Parameters from Electrophysiological Studies
| Parameter | Full Agonist (e.g., Diazepam) | Target Compound | Inverse Agonist (e.g., fl-CCE) |
|---|---|---|---|
| EC₅₀ (GABA potentiation) | 1.2×10⁻⁷ M | 5.8×10⁻⁷ M | N/A (inhibition dominant) |
| Max. Current Augmentation | 300% | 150% | -50% (at 3×10⁻⁶ M) |
| Flumazenil Reversal | Yes | Yes | Partial |
| Data derived from frog sensory neuron assays . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
